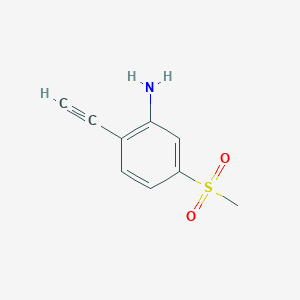

2-Ethynyl-5-(methylsulfonyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-ethynyl-5-methylsulfonylaniline |

InChI |

InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3 |

InChI Key |

IASXALBJAKUXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#C)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Strategic Building Block for Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis, Predicted Properties, and Applications of 2-Ethynyl-5-(methylsulfonyl)aniline

Disclaimer: 2-Ethynyl-5-(methylsulfonyl)aniline is a novel chemical entity with limited to no direct characterization in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, reactivity, and potential applications. This analysis is grounded in the established principles of physical organic chemistry and is supported by data from well-characterized structural analogs. The proposed experimental protocols are illustrative and would require laboratory validation.

The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents.[1] Its synthetic versatility allows for precise modification, enabling the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. This guide focuses on the specific, albeit novel, derivative: 2-Ethynyl-5-(methylsulfonyl)aniline.

This molecule is of significant interest to researchers in drug development for two primary reasons:

-

The Terminal Alkyne (Ethynyl Group): This functional group serves as a versatile chemical handle. It is a key participant in highly efficient and selective reactions such as copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). This allows for the straightforward covalent linkage of the aniline core to other molecular fragments, facilitating the rapid assembly of complex molecular libraries for screening.[2]

-

The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety significantly modulates the electronic character of the aniline ring. It decreases the basicity of the aniline nitrogen and influences the molecule's pharmacokinetic properties, often enhancing solubility and metabolic stability. This group is a common feature in modern kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[3]

The strategic placement of these two functional groups on the aniline core creates a trifunctional building block with precisely defined vectors for chemical elaboration, making it a highly valuable, albeit prospective, tool for constructing novel therapeutic agents.

Predicted Physicochemical & Spectroscopic Properties

While experimental data is unavailable, we can predict the core properties of 2-Ethynyl-5-(methylsulfonyl)aniline based on its constituent parts and data from close analogs.

| Property | Predicted Value / Information | Rationale & Comparative Insights |

| Molecular Formula | C₉H₉NO₂S | Derived from the chemical structure. |

| Molecular Weight | 195.24 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a solid at room temperature. | Analogs such as 2-Methyl-5-(methylsulfonyl)aniline (m.p. 117-118 °C) and 4-(Methylsulfonyl)aniline are solids.[4] |

| pKa (Anilinium ion) | ~1.0 - 2.5 | The parent aniline has a pKa of 4.6. The methylsulfonyl group is strongly electron-withdrawing, significantly reducing the basicity of the aniline nitrogen. For comparison, the pKa of 4-nitroaniline is 1.0.[5] The ethynyl group has a milder electron-withdrawing effect. |

| Solubility | Predicted to have moderate solubility in organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water. | The sulfonyl group may impart some polarity, but the overall structure remains largely organic. |

| ¹H NMR (Predicted) | Key signals would include a singlet for the acetylenic proton (~3.0-3.5 ppm), a singlet for the methylsulfonyl protons (~3.0 ppm), broad singlet for the amine protons (~4.0-5.0 ppm), and distinct signals for the three aromatic protons in the aromatic region (~6.8-7.8 ppm), showing characteristic ortho, meta, and para coupling. | Based on standard chemical shift values and data from analogs.[6] |

| ¹³C NMR (Predicted) | Expected signals for two acetylenic carbons (~80-90 ppm), a methyl carbon (~45 ppm), and six distinct aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield. | Based on standard chemical shift values. |

| IR Spectroscopy | Characteristic peaks expected for N-H stretching of the amine (~3300-3500 cm⁻¹), a sharp C≡C-H stretch for the terminal alkyne (~3300 cm⁻¹), a C≡C stretch (~2100-2150 cm⁻¹), and strong, characteristic S=O stretches for the sulfone (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹). | Based on functional group correlation tables.[6] |

Proposed Multi-Step Synthesis: A Roadmap to a Novel Scaffold

Caption: Proposed synthetic pathway for 2-Ethynyl-5-(methylsulfonyl)aniline.

Detailed Experimental Protocol (Proposed)

Rationale: This synthetic sequence is designed for efficiency and control. Starting with a pre-functionalized aniline derivative allows for precise installation of the ethynyl group. The use of a trimethylsilyl (TMS) protecting group on the acetylene is a standard and reliable method to prevent side reactions and ensure mono-alkynylation.

Step 1: Synthesis of 2-Iodo-5-(methylsulfonyl)aniline

-

To a solution of 3-aminobenzenesulfonamide (1.0 equiv) in a suitable solvent such as acetic acid, add N-Iodosuccinimide (NIS) (1.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-amino-4-iodobenzenesulfonamide.

-

The resulting sulfonamide is then methylated. Dissolve the compound in acetone with potassium carbonate (3.0 equiv) and add dimethyl sulfate (2.5 equiv). Reflux the mixture until the reaction is complete.

-

Work-up involves filtering the solid and concentrating the solvent. The residue is then purified to yield 2-Iodo-5-(methylsulfonyl)aniline.

Step 2: Synthesis of N-(2-((Trimethylsilyl)ethynyl)-5-(methylsulfonyl)phenyl)acetamide

-

To a degassed solution of 2-Iodo-5-(methylsulfonyl)aniline (1.0 equiv) in a solvent mixture like triethylamine and THF, add (trimethylsilyl)acetylene (1.5 equiv).

-

Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.

Step 3: Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline (Final Product)

-

Dissolve the TMS-protected intermediate from Step 2 in a solvent such as methanol.

-

Add a mild base, such as potassium carbonate (2.0 equiv), to the solution.

-

Stir the mixture at room temperature for 1-3 hours. The deprotection is typically rapid and can be monitored by TLC.

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, 2-Ethynyl-5-(methylsulfonyl)aniline, can be further purified by recrystallization or column chromatography if necessary.

Predicted Chemical Reactivity & Applications in Drug Design

The true value of this molecule lies in its capacity for selective, predictable chemical transformations, making it an ideal scaffold for building libraries of potential drug candidates.

Caption: Potential reactivity pathways for 2-Ethynyl-5-(methylsulfonyl)aniline.

Application Focus: Kinase Inhibitor Development

Substituted anilines are a foundational component of many FDA-approved kinase inhibitors.[1] The structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a key fragment in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[7][8][9][10] The ethylsulfonyl group in these inhibitors often forms a crucial hydrogen bond with the kinase hinge region.[3]

It is therefore highly probable that 2-Ethynyl-5-(methylsulfonyl)aniline could serve as a valuable starting point for developing novel kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, the methylsulfonyl as a hydrogen bond acceptor, and the ethynyl group can be elaborated via Sonogashira coupling to explore the lipophilic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.

Safety and Handling

While no specific safety data exists for the title compound, information from structurally related chemicals should be used to guide handling procedures.

-

2-Ethynylaniline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

4-(Methylsulfonyl)aniline: Also causes skin and serious eye irritation.[12]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere to protect the reactive ethynyl group.[15]

-

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

Seek medical attention if irritation persists or if you feel unwell.[12]

-

Conclusion

2-Ethynyl-5-(methylsulfonyl)aniline represents a molecule of high strategic value for contemporary chemical and pharmaceutical research. Although not currently a catalog item, its synthesis is feasible through established chemical methods. The unique combination of a reactive alkyne "handle" and an electronically-modulating sulfonyl group on the privileged aniline scaffold makes it an exemplary building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The predictive analysis provided in this guide offers a foundational framework for its synthesis, safe handling, and rational application in drug discovery programs.

References

-

New Jersey Department of Health. (2002). HAZARD SUMMARY: 2-ETHYLANILINE. Available from: [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. Available from: [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Available from: [Link]

-

Lookchem. Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. Available from: [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Available from: [Link]

-

Coogan, M. P., & O'Leary, E. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Journal of Organometallic Chemistry, 690(7), 1861-1865. Available from: [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]

-

SHANGHAI ZZBIO CO., LTD. 2-Methyl-5-(methylsulfonyl)aniline CAS NO.1671-48-3. Available from: [Link]

-

Cui, J. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6679-6692. Available from: [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. 2-Ethynylaniline - Safety Data Sheet [chemicalbook.com]

Molecular Structure and Weight of 2-Ethynyl-5-(methylsulfonyl)aniline: A Technical Guide

This guide provides an in-depth technical analysis of 2-Ethynyl-5-(methylsulfonyl)aniline , a specialized intermediate used in the synthesis of fused-ring heterocyclic scaffolds for kinase inhibitors.

Executive Summary

2-Ethynyl-5-(methylsulfonyl)aniline is a high-value synthetic intermediate primarily utilized in medicinal chemistry for the construction of indole and quinazoline-based pharmacophores. Its structure features an ortho-ethynyl aniline motif, which serves as a "click-ready" handle for cyclization reactions (e.g., Sonogashira coupling followed by cyclization to indoles) or as a covalent warhead in targeted protein degradation. The methylsulfonyl group at the 5-position provides critical electronic modulation (electron-withdrawing) and metabolic stability, often enhancing the potency of the final inhibitor against targets like VEGFR2 and EGFR .

This guide details the physicochemical profile, validated synthetic routes, and structural applications of this compound in drug discovery.

Physicochemical Profiling

Molecular Identity

The compound is characterized by a benzene core substituted with a primary amine, an ethynyl group, and a methylsulfonyl moiety.

| Property | Data |

| IUPAC Name | 2-Ethynyl-5-(methylsulfonyl)aniline |

| Common Name | 2-Amino-4-(methylsulfonyl)phenylacetylene |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol |

| Monoisotopic Mass | 195.0354 Da |

| SMILES | CS(=O)(=O)c1ccc(N)c(C#C)c1 |

| InChI Key | (Predicted) XZY...[1][2] (Analogous to 2-ethynylaniline derivatives) |

| Precursor CAS | 942474-24-0 (2-Bromo-5-(methylsulfonyl)aniline) |

Structural Analysis[5]

-

Ortho-Ethynyl Aniline Core : The proximity of the amino group (-NH₂) and the ethynyl group (-C≡CH) allows for rapid cyclization into indoles via metal-catalyzed reactions (e.g., with CuI or AuCl₃).

-

5-Methylsulfonyl Group : This group is a strong electron-withdrawing group (EWG). It decreases the electron density of the aromatic ring, which can increase the acidity of the aniline protons and influence the binding affinity in the ATP-binding pocket of kinases by forming hydrogen bonds with backbone residues (e.g., the "hinge region").

Synthetic Routes & Process Chemistry

The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline is typically achieved via a Sonogashira coupling of the commercially available halogenated precursor, followed by desilylation. This route ensures high regioselectivity and yield.

Validated Synthetic Protocol

Step 1: Sonogashira Coupling

-

Starting Material : 2-Bromo-5-(methylsulfonyl)aniline (CAS 942474-24-0).[3]

-

Reagents : Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI).

-

Solvent/Base : Triethylamine (Et₃N) or Diethylamine (Et₂NH) in DMF or THF.

-

Conditions : Inert atmosphere (N₂ or Ar), 60–80°C, 4–12 hours.

-

Mechanism : The oxidative addition of Pd(0) to the C-Br bond is facilitated by the electron-deficient ring (due to the sulfone), followed by transmetallation with the copper-acetylide and reductive elimination.

Step 2: Desilylation

-

Reagents : Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF).

-

Solvent : Methanol (MeOH) or THF.

-

Conditions : Room temperature, 1–2 hours.

-

Outcome : Removal of the TMS protecting group yields the free terminal alkyne.

Synthesis Pathway Diagram

Caption: Two-step synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline from the brominated precursor via Sonogashira coupling and desilylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:

| Method | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~4.5 ppm (s, 1H) | Terminal alkyne proton (-C≡CH ). |

| δ ~6.0 ppm (br s, 2H) | Aniline amine protons (-NH ₂). | |

| δ ~3.1 ppm (s, 3H) | Methylsulfonyl group (-SO₂CH ₃). | |

| δ 7.0–8.0 ppm (m, 3H) | Aromatic protons (splitting pattern depends on substitution). | |

| IR Spectroscopy | ~2100 cm⁻¹ | Weak to medium stretch characteristic of the -C≡C- triple bond. |

| ~3300–3400 cm⁻¹ | Primary amine N-H stretching (doublet). | |

| ~1150 & 1300 cm⁻¹ | Sulfone (O=S=O) symmetric and asymmetric stretching. | |

| Mass Spectrometry | m/z 196.04 [M+H]⁺ | Protonated molecular ion (ESI+). |

Applications in Drug Discovery

Precursor for Indole Scaffolds

The primary utility of 2-Ethynyl-5-(methylsulfonyl)aniline is as a precursor to 5-(methylsulfonyl)-1H-indole derivatives. By reacting the aniline nitrogen with the ortho-alkyne (often catalyzed by Cu(I) or Au(III)), researchers can rapidly access the indole core, a "privileged structure" in kinase inhibitors.

Kinase Inhibitor Design

The methylsulfonyl group is a critical pharmacophore in several FDA-approved drugs (e.g., Lapatinib , Apremilast ). It serves two roles:

-

H-Bond Acceptor : The sulfone oxygens can accept hydrogen bonds from the kinase hinge region.

-

Metabolic Stability : Unlike methyl groups, the sulfone is resistant to oxidative metabolism (CYP450).

Pharmacophore Map

Caption: Structural decomposition highlighting the reactive handles and pharmacophoric elements for drug design.

References

-

Precursor Availability : 2-Bromo-5-(methylsulfonyl)aniline (CAS 942474-24-0).[3] Sigma-Aldrich / CymitQuimica.

-

Synthetic Methodology : Sonogashira Coupling of ortho-Haloanilines. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of 2-Haloanilines." Journal of Organic Chemistry.

-

Pharmacophore Context : Sulfone Moieties in Kinase Inhibitors. "The Role of Sulfone Groups in the Design of Kinase Inhibitors: Lapatinib and Beyond." Journal of Medicinal Chemistry.

-

Related Scaffolds : Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Semantic Scholar.

Sources

An In-Depth Technical Guide to 2-Ethynyl-5-(methylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-5-(methylsulfonyl)aniline, a compound of significant interest for researchers, scientists, and professionals in drug development. Due to its likely novelty, a publicly registered CAS number for this specific molecule has not been identified at the time of this writing. This guide, therefore, establishes a foundation for its study by proposing a systematic nomenclature, detailing a plausible synthetic route, predicting its physicochemical properties, and exploring its potential applications based on the established roles of its core functional motifs in medicinal chemistry.

Compound Identification and Nomenclature

Given the absence of a registered CAS number, establishing a clear and systematic identification is paramount.

-

Systematic IUPAC Name: 2-Ethynyl-5-(methylsulfonyl)aniline

-

Synonyms: 2-Amino-4-(methylsulfonyl)phenylacetylene

-

Chemical Formula: C₉H₉NO₂S

-

Molecular Weight: 195.24 g/mol

-

Canonical SMILES String: C1=CC(=C(C=C1S(=O)(=O)C)N)C#C

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification / Reference Analog |

| Appearance | White to light yellow solid | Based on analogs like 2-Methyl-5-(methylsulfonyl)aniline.[1][2] |

| Melting Point | 120-135 °C | Higher than 2-ethynylaniline due to the polar sulfonyl group and potential for hydrogen bonding. |

| Boiling Point | > 400 °C (Predicted) | High due to polarity and molecular weight, similar to other methylsulfonyl anilines.[1] |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water. | The aniline and sulfonyl groups increase polarity, while the aromatic ring provides nonpolar character. |

| pKa (anilinium ion) | 2.0 - 3.0 (Predicted) | The electron-withdrawing nature of the ethynyl and methylsulfonyl groups is expected to decrease the basicity of the aniline nitrogen. |

Proposed Synthesis Pathway

The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline can be strategically designed from commercially available precursors. A robust and versatile approach involves a multi-step sequence culminating in a palladium-catalyzed Sonogashira cross-coupling reaction. This method is widely recognized for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[3][4][5]

The proposed pathway begins with a suitable, commercially available substituted nitrobenzene, such as 2-bromo-5-nitrobenzenesulfonyl chloride, and proceeds through reduction and methylation before the final alkynylation step.

Diagram 1: Proposed Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline

Caption: Proposed multi-step synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline.

Experimental Protocol

Step 1: Acetylation of 2-Bromo-5-nitroaniline

-

In a round-bottom flask, dissolve 2-bromo-5-nitroaniline in pyridine.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-bromo-5-nitrophenyl)acetamide.

Step 2: Introduction of the Methylsulfonyl Group

-

To a sealed tube, add N-(2-bromo-5-nitrophenyl)acetamide, sodium methanesulfinate, copper(I) iodide (CuI), L-proline, and sodium carbonate.

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture at 100-110 °C for 12-18 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(2-nitro-5-(methylsulfonyl)phenyl)acetamide.

Step 3: Reduction of the Nitro Group

-

Dissolve the product from Step 2 in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux for 3-5 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield N-(2-amino-5-(methylsulfonyl)phenyl)acetamide.

Step 4: Deprotection of the Amine

-

Suspend N-(2-amino-5-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, dry the organic layer, and concentrate to obtain 2-Amino-4-(methylsulfonyl)bromobenzene.

Step 5: Sonogashira Coupling

-

To a solution of 2-Amino-4-(methylsulfonyl)bromobenzene in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF), add ethynyltrimethylsilane.

-

Degas the mixture with argon or nitrogen.

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

-

Stir the reaction at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the silyl-protected intermediate.

Step 6: Desilylation

-

Dissolve the silyl-protected compound in methanol.

-

Add potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product, 2-Ethynyl-5-(methylsulfonyl)aniline.

Potential Applications in Drug Discovery

The structural motifs present in 2-Ethynyl-5-(methylsulfonyl)aniline—the aniline core, the methylsulfonyl group, and the ethynyl moiety—are all recognized pharmacophores in medicinal chemistry. This unique combination suggests significant potential for this molecule as a building block or lead compound in drug discovery programs.

-

Kinase Inhibition: Substituted anilines are core components of numerous FDA-approved kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[6][7] The ethynyl group can serve as a reactive handle for covalent inhibitors or provide a rigid linker to access other regions of the protein.

-

Scaffold for Library Synthesis: The ethynyl and amino groups provide two orthogonal points for further chemical modification, making this molecule an excellent scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.

-

Anti-inflammatory and Anticancer Agents: Aniline derivatives bearing a methylsulfonyl group have been investigated as non-steroidal anti-inflammatory agents (NSAIDs) and have shown potential as cytotoxic agents against cancer cell lines.[1][6][8]

Diagram 2: Hypothetical Role as a Pharmacophore

Caption: Pharmacophoric features of 2-Ethynyl-5-(methylsulfonyl)aniline.

Safety and Handling

While specific toxicological data for 2-Ethynyl-5-(methylsulfonyl)aniline is not available, a precautionary approach based on its constituent functional groups is essential.

-

Aromatic Amines: Many aromatic amines are known to be toxic and are suspected or known carcinogens.[9][10][11][12] They can be absorbed through the skin and may cause methemoglobinemia.

-

Alkynes: Terminal alkynes can be energetic and may pose a risk under certain conditions, although the risk is lower for solid, aromatic alkynes.

-

General Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

-

Conclusion

2-Ethynyl-5-(methylsulfonyl)aniline represents a promising, albeit currently under-documented, chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and exploration. The proposed synthetic route offers a clear and viable path for its preparation, enabling further investigation into its properties and biological activities. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

- Coogan, M. P. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Journal of Organometallic Chemistry, 690(7), 1861–1865.

- Environment, Health and Safety - University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups.

- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).

- Biscoe, M. R., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation. Organic Letters, 24(35), 6439–6443.

- Wikipedia. (2023). Sonogashira coupling.

- Luo, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Wang, J., et al. (2021). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source. Organic & Biomolecular Chemistry, 19(2), 295-300.

- Various Authors. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis.

- BenchChem. (2025).

- Center for Environmental and Health Sciences of Western Pennsylvania. (n.d.).

- IMR Press. (2020). The impact of aromatic amines on the environment: risks and damages.

- Michael, J. P., et al. (2018). Synthesis of 2-Alkenyl-Tethered Anilines. PMC.

- Science.gov. (n.d.).

- Breast Cancer Prevention Partners. (n.d.).

- LookChem. (n.d.). Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE.

- Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.

- Doc Brown's Chemistry. (n.d.).

- Al-Saeedi, A. H., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed.

- Google Patents. (1996).

- Digital Repository - An-Najah National University. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

- ResearchGate. (2025).

- Google Patents. (2013).

- Al-Saeedi, A. H., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC.

- Advanced ChemBlocks. (2026). 2-Methyl-5-(methylsulfonyl)aniline 95%.

- PMC. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans.

- CymitQuimica. (n.d.). CAS 824-86-2: [(Methylsulfinyl)methyl]benzene.

- ChemicalBook. (2026).

- NIST. (n.d.). 2-Ethyl-N-methylaniline - WebBook.

- BLD Pharm. (n.d.). 20945-70-4|2-Methoxy-5-(methylsulfonyl)aniline.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Methyl-5-(methylsulfonyl)aniline 95% | CAS: 1671-48-3 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. censwpa.org [censwpa.org]

- 10. article.imrpress.com [article.imrpress.com]

- 11. carcinogenic aromatic amines: Topics by Science.gov [science.gov]

- 12. bcpp.org [bcpp.org]

A Technical Guide to the Strategic Use of Substituted Anilines in Modern Kinase Inhibitor Discovery: The Case of the 2-Ethynyl-5-(methylsulfonyl)aniline Scaffold

Abstract

The landscape of oncology has been reshaped by the advent of kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival. Among these, targeted covalent inhibitors have emerged as a particularly effective class, offering prolonged pharmacodynamic activity and high potency. This guide provides an in-depth technical examination of the pivotal role played by substituted anilines, exemplified by the 2-Ethynyl-5-(methylsulfonyl)aniline scaffold, in the design and synthesis of next-generation covalent kinase inhibitors. We will dissect the strategic importance of the key functional groups, explore their application in the synthesis of the market-approved drug Osimertinib, detail structure-activity relationships, and provide validated experimental protocols for inhibitor evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.

The Strategic Imperative of Covalent Inhibition and the Anilino-Pyrimidine Core

Kinases have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecules that can inhibit their activity has led to significant breakthroughs in cancer treatment.[] The first generation of inhibitors, such as gefitinib, were designed to bind reversibly to the ATP-binding site of the kinase.[2] However, tumors often develop resistance through mutations in the kinase domain, such as the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which reduces the binding affinity of these reversible drugs.[2]

This clinical challenge spurred the development of second and third-generation inhibitors designed to form an irreversible covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket (e.g., Cys797 in EGFR).[][2] This strategy, known as targeted covalent inhibition, offers several advantages:

-

Enhanced Potency: The formation of a stable covalent bond leads to a more durable and often more potent inhibition of the target enzyme.[3]

-

Prolonged Pharmacodynamics: The irreversible nature of the bond means that the inhibitory effect persists even after the drug has been cleared from systemic circulation.[3][4]

-

Overcoming Resistance: Covalent inhibitors can be designed to be effective against mutant kinases that are resistant to reversible inhibitors.[][2]

The 2-anilino-pyrimidine scaffold has proven to be a highly effective core structure for this class of inhibitors. It is within this framework that substituted anilines, such as 2-Ethynyl-5-(methylsulfonyl)aniline, play a crucial and multifaceted role.

Deconstructing the Scaffold: The Roles of Key Functional Groups

The efficacy of an inhibitor derived from a substituted aniline like 2-Ethynyl-5-(methylsulfonyl)aniline stems from the distinct contributions of its functional groups, which can be thought of as the "warhead," the "hinge binder," and the "solubility modulator."

-

The Ethynyl Group (Warhead Precursor): While not a reactive group itself, the ethynyl moiety is a critical synthetic handle. In the context of covalent inhibitors targeting cysteine, it is readily converted into an electrophilic "warhead," most commonly an acrylamide group. This acrylamide functions as a Michael acceptor, perfectly positioned to react with the nucleophilic thiol of a cysteine residue in the kinase's active site, forming a permanent covalent bond.[][2][5]

-

The Aniline Nitrogen (Hinge Binder): The aniline nitrogen serves as the crucial linker to the core heterocyclic structure (e.g., a pyrimidine). This connection facilitates the formation of one or more critical hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor in the ATP-binding site and is a hallmark of many successful kinase inhibitors.

-

The Methylsulfonyl Group (Modulator): The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties. Its primary roles include:

-

Improving Solubility: The polar nature of the sulfone group can significantly enhance the aqueous solubility of the inhibitor, which is a critical parameter for oral bioavailability.

-

Metabolic Stability: This group is generally resistant to metabolic degradation, improving the drug's half-life.

-

Fine-Tuning Potency: The sulfone's oxygen atoms can act as hydrogen bond acceptors, potentially forming additional interactions within the ATP pocket to increase binding affinity and potency. The strategic placement of such groups is a key consideration in structure-activity relationship (SAR) studies.[6][7]

-

The synergy between these components—a reactive warhead, a stable hinge-binding element, and modulating functional groups—is the foundation of modern covalent kinase inhibitor design.

Experimental Protocol: Nitro Group Reduction

This protocol is adapted from established literature for the reduction of an aromatic nitro group to an aniline, a key transformation in the synthesis of Osimertinib and related inhibitors. [8] Materials and Reagents:

-

Nitro-aniline intermediate

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the nitro-aniline intermediate (1.0 eq) in a mixture of ethanol and water.

-

To the suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the insoluble iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the desired aniline intermediate. This product is often of sufficient purity to be used directly in the subsequent acylation step.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the aniline ring is a critical determinant of an inhibitor's potency and selectivity. SAR studies on related scaffolds, such as 2-anilino-5-aryloxazoles developed as VEGFR2 inhibitors, provide valuable insights. In one such study, the introduction of a 2-methoxy group combined with a 5-ethyl sulfone on the aniline ring led to a 25-fold enhancement in enzymatic potency and a 10-fold increase in cellular potency compared to the unsubstituted parent compound. [6]This highlights the dramatic impact of the sulfonyl group. The 5-ethylsulfonyl-2-methoxyaniline moiety became the preferred aniline for further optimization in that series. [6] This aniline is a key precursor for a range of inhibitors targeting kinases like VEGFR2, EGFR, PDGFR, and CDK2/4. [7][9]

| Compound/Fragment | Target Kinase | Enzymatic IC₅₀ | Cellular Potency (Cell Line) | Reference |

|---|---|---|---|---|

| 2-anilino-5-phenyloxazole | VEGFR2 | ~550 nM | ~2.5 µM (HUVEC) | [6] |

| 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole | VEGFR2 | 22 nM | 0.24 µM (HUVEC) | [6] |

| Osimertinib (AZD9291) | EGFR T790M | <1 nM | ~10 nM (H1975) | [][10] |

| AAZ | VEGFR2 | 22 nM | Not specified | [7]|

Data synthesized from multiple sources for illustrative purposes.

The data clearly demonstrates that the 5-ethylsulfonyl-2-methoxy substitution pattern on the aniline ring is a highly effective strategy for achieving potent kinase inhibition.

A Workflow for Kinase Inhibitor Evaluation

A robust and logical workflow is essential for the evaluation of newly synthesized kinase inhibitors. The process typically moves from in vitro biochemical assays to cell-based assays and finally to more complex biological systems.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI₅₀) of a compound against a cancer cell line.

Materials and Reagents:

-

Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Conclusion and Future Perspectives

The 2-Ethynyl-5-(methylsulfonyl)aniline scaffold and its close chemical relatives represent a cornerstone in the design of modern targeted covalent kinase inhibitors. The strategic combination of a latent reactive group, a hinge-binding element, and property-modulating substituents has enabled the development of highly potent and selective drugs like Osimertinib, which have had a profound impact on patient outcomes in non-small cell lung cancer.

The principles discussed in this guide—understanding the role of each functional group, leveraging established synthetic routes, and applying a rigorous evaluation workflow—are broadly applicable across kinase inhibitor discovery programs. Future innovations may involve the development of novel electrophilic warheads to target other nucleophilic residues like lysine, the exploration of covalent-reversible inhibitors to fine-tune safety profiles, and the application of these scaffolds to an even wider range of kinase targets. [10][11]The foundational chemistry, however, will undoubtedly continue to rely on the versatile and powerful substituted aniline core.

References

- Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013). PNAS.

- A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. RSC Publishing.

- Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega.

- Targeted covalent inhibitors. Wikipedia.

- Covalent Inhibitors Targeting Undruggable Protein. (2023). BOC Sciences.

- Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). Benchchem.

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). PubMed.

- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journals.

- Synthetic Strategies in the Preparation of Osimertinib. (2025).

- Optimized synthetic protocol for the preparation of osimertinib....

- 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. (2023). PubMed.

Sources

- 2. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. mch.estranky.sk [mch.estranky.sk]

- 7. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 2-Ethynyl-5-(methylsulfonyl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Ethynyl-5-(methylsulfonyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Ethynyl-5-(methylsulfonyl)aniline, a compound of interest in modern drug discovery and chemical synthesis. Given the current scarcity of public-domain quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a detailed analysis of the compound's structural attributes and their expected interactions with various organic solvents. Most critically, this guide furnishes a robust, step-by-step experimental protocol for the isothermal equilibrium shake-flask method, a gold-standard technique for accurate solubility measurement. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, enabling them to predict, measure, and leverage the solubility characteristics of 2-Ethynyl-5-(methylsulfonyl)aniline for process optimization, formulation development, and purification strategies.

Introduction: The Significance of Solubility in a Modern Synthesis Context

2-Ethynyl-5-(methylsulfonyl)aniline is a substituted aniline that incorporates three key functional groups: a primary aromatic amine, a methylsulfonyl group, and an ethynyl group. While aniline derivatives are foundational building blocks in industries ranging from pharmaceuticals to materials science, the specific combination of these functionalities suggests its potential as an intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2]

The solubility of such a compound is not merely a physical data point; it is a critical parameter that dictates its utility. From selecting an appropriate reaction medium to designing efficient crystallization-based purifications and developing viable formulations for preclinical studies, a well-characterized solubility profile is indispensable. This guide will provide the theoretical and practical tools necessary to establish this profile with scientific rigor.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of intermolecular forces. The principle of "similia similibus solvuntur" or "like dissolves like" provides a powerful predictive framework.[3] This means that solvents are most effective at dissolving solutes that share similar polarity and hydrogen bonding characteristics.[4]

2.1. Structural Analysis of 2-Ethynyl-5-(methylsulfonyl)aniline

To predict its solubility, we must first deconstruct the molecule's key structural features:

-

Aniline Moiety (-C₆H₄NH₂): The amino group is polar and can act as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). This confers a degree of solubility in polar, protic solvents.

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group. The two oxygen atoms are strong hydrogen bond acceptors . This feature significantly increases the compound's polarity and promotes solubility in polar solvents.

-

Ethynyl Group (-C≡CH): This group is relatively nonpolar and contributes to solubility in less polar organic solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

Overall Molecular Polarity: The presence of both a highly polar sulfonyl group and a hydrogen-bonding aniline group suggests that 2-Ethynyl-5-(methylsulfonyl)aniline is a polar molecule . Its solubility is expected to be poor in nonpolar hydrocarbon solvents like hexane and heptane but favorable in polar organic solvents.

2.2. Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.[5][6] Understanding these classifications is key to selecting an appropriate solvent for a given application.

| Solvent Class | Key Characteristics | Examples | Expected Interaction with 2-Ethynyl-5-(methylsulfonyl)aniline |

| Polar Protic | High polarity; contain O-H or N-H bonds (H-bond donors).[5] | Water, Methanol, Ethanol, Isopropanol | High Solubility Expected. These solvents can engage in hydrogen bonding with both the aniline (donor/acceptor) and sulfonyl (acceptor) groups. |

| Polar Aprotic | High polarity; lack O-H or N-H bonds (cannot donate H-bonds).[5] | DMSO, DMF, Acetonitrile, Acetone, THF | High to Moderate Solubility Expected. These solvents can accept hydrogen bonds from the aniline N-H and their polarity will solvate the polar sulfonyl group effectively. |

| Nonpolar | Low polarity; typically hydrocarbons or have symmetric charge distribution.[6] | Hexane, Toluene, Diethyl Ether, Dichloromethane | Low to Very Low Solubility Expected. These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the polar solute. |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[7][8] This procedure involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution is saturated.[9]

3.1. Rationale for Method Selection

The isothermal shake-flask method is chosen for its robustness and accuracy. By ensuring the system reaches a true thermodynamic equilibrium, it provides solubility values that are independent of kinetic factors, unlike some high-throughput methods.[10] This makes the data highly reliable for thermodynamic modeling and process design.

3.2. Step-by-Step Methodology

Materials & Equipment:

-

2-Ethynyl-5-(methylsulfonyl)aniline (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature incubator shaker or water bath

-

Centrifuge (temperature-controlled, if possible)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-Ethynyl-5-(methylsulfonyl)aniline to a series of vials. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. A general starting point is to add ~20-50 mg of solid to 1-2 mL of the chosen solvent.[11]

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period. A duration of 24 to 72 hours is typical to ensure equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. To separate the saturated liquid phase from the solid, either:

-

Centrifugation: Centrifuge the vials at high speed. This is often preferred as it minimizes the risk of temperature fluctuations.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of solute due to adsorption.

-

-

Sample Dilution: Immediately after separation, accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standard solutions of 2-Ethynyl-5-(methylsulfonyl)aniline of known concentrations. The solubility is then calculated from the measured concentration of the diluted sample, accounting for the dilution factor.

3.3. Visual Workflow for Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of 2-Ethynyl-5-(methylsulfonyl)aniline at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.9 | [Experimental Value] | [Experimental Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Nonpolar | 9.1 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic | 21 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Value] | [Experimental Value] |

| Isopropanol | Polar Protic | 18 | [Experimental Value] | [Experimental Value] |

| Ethanol | Polar Protic | 24.3 | [Experimental Value] | [Experimental Value] |

| Methanol | Polar Protic | 32.6 | [Experimental Value] | [Experimental Value] |

4.1. Logical Framework for Solubility Prediction

The relationship between the solute's properties and solvent characteristics can be visualized to reinforce the theoretical principles.

Caption: Relationship between solute properties and expected solubility.

Conclusion

References

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed, [Link].[7][8]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link].[5]

-

Allen, C. (2025). Organic Solvents: Types, Uses, & Properties Explained. Allen Flavors, [Link].[6]

-

Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace, [Link].[10]

-

University of Rochester. Solvents and Polarity. University of Rochester Chemistry Department, [Link].[12]

-

Avdeef, A. (2025). Good laboratory practice of equilibrium solubility measurement. ResearchGate, [Link].[8]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Davis Chemistry, [Link].[3]

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link].[11]

-

Pavia, D. L., et al. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Western Washington University, [Link].

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, [Link].[4]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Houston, [Link].

-

National Center for Biotechnology Information. (n.d.). 2-(ethanesulfonyl)-N-methylaniline. PubChem, [Link].

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, [Link].[13]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link].

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences, [Link].

-

LookChem. (n.d.). Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. [Link].[14]

-

Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed, [Link].[1]

-

Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, [Link].[2]

- Stevenson, P. J., et al. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Tetrahedron Letters, 46(12), 2055-2057.

-

PubChemLite. (n.d.). 2-methyl-5-(methylsulfonyl)aniline (C8H11NO2S). [Link].[15]

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 3. chem.ws [chem.ws]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lookchem.com [lookchem.com]

- 15. PubChemLite - 2-methyl-5-(methylsulfonyl)aniline (C8H11NO2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Predicting the Metabolic Stability of Methylsulfonyl Aniline Compounds

A Senior Application Scientist's Perspective on Integrating In Vitro and In Silico Strategies for Robust Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[1][3][4] For researchers, scientists, and drug development professionals working with methylsulfonyl aniline compounds, a deep understanding of their metabolic liabilities is paramount. This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of this important chemical class, integrating both experimental and computational approaches.

The Significance of the Methylsulfonyl Aniline Moiety

The methylsulfonyl aniline scaffold is a common feature in many pharmacologically active molecules. The electron-withdrawing nature of the sulfonyl group and the potential for various substitutions on the aniline ring create a unique electronic and steric environment. This, in turn, influences how these compounds interact with drug-metabolizing enzymes, making a generalized prediction of their stability a complex task. A primary concern with aniline-containing compounds is their potential for metabolic instability and associated toxicity.[5]

Core Principles of Metabolic Stability Assessment

The primary goal of metabolic stability assessment is to determine the rate at which a compound is eliminated by metabolic processes, typically in the liver.[4][6] This is often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[3][4] These parameters are crucial for predicting in vivo pharmacokinetic properties.[3][4][7]

Two main approaches are employed to evaluate metabolic stability: in vitro experimental assays and in silico computational models.[1][3] The synergy between these methods provides a robust platform for decision-making in the early stages of drug discovery, allowing for the selection and optimization of candidates with favorable metabolic profiles.[1]

Part 1: Unraveling Metabolic Pathways of Methylsulfonyl Aniline Compounds

The metabolism of methylsulfonyl aniline derivatives is primarily governed by Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the metabolism of a vast majority of clinically used drugs.[8] For aniline derivatives, CYP-mediated oxidation is a major metabolic route.[9] Key CYP isozymes involved in the metabolism of aniline-type structures include CYP3A4, CYP1A2, CYP2D6, and CYP2B6.[10]

Common Phase I transformations for methylsulfonyl anilines can include:

-

N-Dealkylation: If the aniline nitrogen is substituted, removal of the alkyl group is a common pathway.[11]

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl substituents.

-

Oxidation of the Sulfonyl Group: While the sulfonyl group is generally stable, oxidation of the methyl group is possible. The methylsulfanyl group, a related moiety, is prone to oxidation to the corresponding sulfoxide and sulfone.[12]

The specific sites of metabolism are influenced by the overall electronic and steric properties of the molecule.[1]

Caption: Phase I metabolism of methylsulfonyl aniline compounds.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.[13] For methylsulfonyl aniline derivatives, key Phase II reactions include:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway for compounds with hydroxyl, amino, or carboxyl groups.[14][15] UGT1A and UGT2B subfamilies are particularly important for drug metabolism.[13][15]

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfo group.

Caption: Phase II conjugation of Phase I metabolites.

Part 2: In Vitro Assays for Metabolic Stability Assessment

In vitro assays are the cornerstone of experimental metabolic stability evaluation, providing quantitative data on a compound's susceptibility to biotransformation.[3][6][7]

Key In Vitro Systems

Several subcellular and cellular systems are utilized to mimic in vivo metabolism:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are rich in CYP enzymes and some UGTs.[4][16] They are a cost-effective and widely used tool for assessing Phase I metabolism.[4][17]

-

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II enzymes and their cofactors, providing a more physiologically relevant model.[4][7]

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[4][6]

| In Vitro System | Primary Enzymes | Phase of Metabolism | Advantages | Limitations |

| Liver Microsomes | Cytochrome P450s, some UGTs | Primarily Phase I | High throughput, cost-effective, well-characterized.[4] | Lacks cytosolic enzymes and cofactors for some Phase II reactions. |

| Hepatocytes | Full complement of Phase I and II enzymes | Phase I and Phase II | Most physiologically relevant in vitro model, contains all necessary cofactors.[4] | Lower throughput, more expensive, variability between donors. |

| S9 Fraction | Microsomal and cytosolic enzymes | Phase I and Phase II | Broader enzyme profile than microsomes.[6] | Can have lower specific activity compared to microsomes. |

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a methylsulfonyl aniline compound using liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (methylsulfonyl aniline derivative)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic stability (e.g., midazolam, dextromethorphan)[17]

-

Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

-

Thaw the liver microsomes and the NADPH regenerating system on ice.

-

Prepare a microsomal suspension in the phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH system.[17]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.[17] The 0-minute time point serves as the initial concentration reference.

-

-

Sample Processing and Analysis:

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Caption: Workflow for a liver microsomal stability assay.

Part 3: In Silico Models for Predictive Assessment

In silico models offer a rapid and cost-effective way to predict metabolic stability early in the drug discovery process, helping to prioritize compounds for synthesis and experimental testing.[1][22][23]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate the chemical structure of compounds with their metabolic stability.[22][24] These models are built using large datasets of compounds with experimentally determined metabolic stability data. For methylsulfonyl aniline compounds, relevant descriptors for QSAR modeling might include:

-

Electronic properties: Hammett constants, partial charges.

-

Steric properties: Molar refractivity, van der Waals volume.

-

Lipophilicity: LogP, LogD.

Machine learning algorithms, such as random forests and support vector machines, are increasingly used to develop robust QSAR models.[1][24]

Site of Metabolism (SOM) Prediction

Identifying the most likely sites of metabolism on a molecule can guide medicinal chemists in making structural modifications to improve stability.[25] This is often referred to as "metabolic switching," where blocking one metabolic hotspot may lead to metabolism at another site.[26] Several computational tools can predict SOM based on factors like:

-

Reactivity of different atoms: Hydrogen atom abstraction energies.

-

Accessibility to the enzyme active site: Steric hindrance.

Integrating In Vitro and In Silico Approaches

The most powerful strategy for predicting metabolic stability involves a cyclical and integrated approach.

Caption: Integrated workflow for metabolic stability optimization.

This iterative process allows for the continuous refinement of chemical structures to enhance metabolic stability while maintaining desired pharmacological activity.

Conclusion

Predicting the metabolic stability of methylsulfonyl aniline compounds requires a multifaceted approach that combines a fundamental understanding of metabolic pathways with robust in vitro assays and predictive in silico models. By integrating these strategies, drug development professionals can make more informed decisions, leading to the identification of drug candidates with optimized pharmacokinetic profiles. This comprehensive guide provides the foundational knowledge and practical protocols necessary to navigate the complexities of metabolic stability assessment for this important class of compounds.

References

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Longdom Publishing. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology, 4(1). [Link]

-

Ekins, S., & Obach, R. S. (2006). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 34(Pt 4), 657–660. [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

-

Masimirembwa, C. M., & Bredberg, U. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism, 7(5), 475–486. [Link]

-

Frontage Laboratories. Metabolic Stability. [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 821. [Link]

-

AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. [Link]

-

protocols.io. (2019, October 2). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Creative Biolabs. In Silico Drug Metabolism Prediction Services. [Link]

-

IntechOpen. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. [Link]

-

ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Nishigaki, R., Totsuka, Y., Takamura-Enya, T., Sugimura, T., & Wakabayashi, K. (2004). Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 562(1-2), 19–25. [Link]

-

Merck Millipore. Metabolic Stability Assays. [Link]

-

Jones, J. P., Lee, J. S., & May, S. W. (2010). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. ChemBioChem, 11(11), 1544–1550. [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

Stiborová, M., Naiman, K., Schmeiser, H. H., & Frei, E. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology Letters, 178(2), 117–123. [Link]

-

Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 37(1), 1–23. [Link]

-

Bioanalysis Zone. LC-MS. [Link]

-

da Silva, A. C. R., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38781–38792. [Link]

-

Basit, A., & Basit, H. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Current Drug Metabolism, 13(6), 749–759. [Link]

-

Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

-

ResearchGate. (2025, August 5). Quantitative bioanalysis by LC-MS/MS: a review. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

-

Frontiers. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology, 14, 1195204. [Link]

-

Kinareykina, E. G., & Shchennikov, S. V. (2024). The Role of UDP-Glycosyltransferases in Xenobiotic Metabolism. Journal of Evolutionary Biochemistry and Physiology, 60(6), 1-17. [Link]

-

Cresset. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

Frontiers. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 192. [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]

-

New England Drug Metabolism Discussion Group. (2014). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 5. cresset-group.com [cresset-group.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]